molecular formula C7H6N2O B12363514 2,3a-Dihydroindazol-3-one

2,3a-Dihydroindazol-3-one

Cat. No.: B12363514
M. Wt: 134.14 g/mol
InChI Key: MBHURZBFUBIBNP-UHFFFAOYSA-N
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Description

3-Indazolinone: is a heterocyclic organic compound characterized by an indazole ring fused with a benzene ring. It is a white to off-white solid with the chemical formula C7H6N2O and a molecular weight of 134.14 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Aminobenzamide: One common method involves the cyclization of 2-aminobenzamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Photocatalytic Synthesis: Another method involves the use of a photocatalyst such as titanium dioxide (TiO2) modified with copper oxide (Cu2O).

Industrial Production Methods: Industrial production methods for 3-Indazolinone often involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of dehydrating agents and catalysts, as well as reaction temperatures and times, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Indazolinone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of 3-Indazolinone can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives such as 3-hydroxyindazole.

    Reduction: Reduced derivatives such as 3-aminoindazole.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Chemistry: 3-Indazolinone is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, 3-Indazolinone is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: 3-Indazolinone is used as a catalytic agent and petrochemical additive. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Indazolinone involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of indoleamine 2,3-dioxygenase (IDO) by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition can modulate immune responses and has potential therapeutic implications in cancer and inflammatory diseases.

Comparison with Similar Compounds

    3-Hydroxy-1H-indazole: Similar in structure but with a hydroxyl group at the 3-position.

    1H-Indazole-3-carboxylic acid: Contains a carboxyl group at the 3-position instead of a carbonyl group.

    3-Aminoindazole: Features an amino group at the 3-position.

Uniqueness: 3-Indazolinone is unique due to its specific ring structure and the presence of a carbonyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2,3a-dihydroindazol-3-one

InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-5H,(H,9,10)

InChI Key

MBHURZBFUBIBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NNC2=O)C=C1

Origin of Product

United States

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